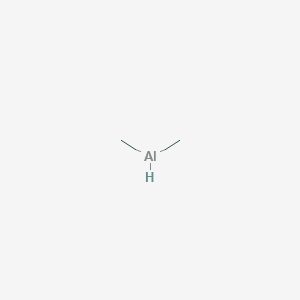

Dimethylalumanyl

Description

Dimethylalumanyl refers to organoaluminum compounds containing the dimethylaluminum (Me₂Al–) moiety. These compounds are characterized by their Lewis acidity and reactivity, which make them valuable in synthetic chemistry, particularly in alkylation and catalysis. For example, [(3-Dimethylamino)propyl]dimethylaluminum has been utilized as a reagent for methylating carbonyl compounds, demonstrating high efficiency in forming carbon–carbon bonds under mild conditions . Structurally, this compound species often exhibit monomeric or dimeric configurations depending on the substituents and coordination environment. Their reactivity is influenced by the nature of the ligands attached to the aluminum center, which can modulate electron deficiency and steric effects .

Properties

CAS No. |

84840-89-1 |

|---|---|

Molecular Formula |

C2H7Al |

Molecular Weight |

58.06 g/mol |

IUPAC Name |

dimethylalumane |

InChI |

InChI=1S/2CH3.Al.H/h2*1H3;; |

InChI Key |

TUTOKIOKAWTABR-UHFFFAOYSA-N |

Canonical SMILES |

C[AlH]C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylalumanyl is typically synthesized through the reaction of trimethylaluminium with hydrogen chloride: [ (CH_3)_3Al + HCl \rightarrow (CH_3)_2AlCl + CH_4 ] This reaction is carried out under controlled conditions to ensure the safety and purity of the product .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar methods but with enhanced safety protocols and equipment to handle its pyrophoric nature. The compound is often stored and transported in hydrocarbon solvents to prevent accidental ignition .

Chemical Reactions Analysis

Types of Reactions

Dimethylalumanyl undergoes several types of chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminium oxides.

Reduction: Can reduce certain organic compounds.

Substitution: Participates in substitution reactions where the chlorine atom is replaced by other groups.

Common Reagents and Conditions

Common reagents used with this compound include:

Oxygen: For oxidation reactions.

Hydrogen: For reduction reactions.

Various organic halides: For substitution reactions.

Major Products Formed

The major products formed from these reactions include aluminium oxides, reduced organic compounds, and substituted organoaluminium compounds .

Scientific Research Applications

Dimethylalumanyl has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.

Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes .

Mechanism of Action

Dimethylalumanyl acts primarily as a Lewis acid, meaning it can accept electron pairs from other molecules. This property allows it to catalyze a variety of chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved in its action include the activation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Dimethylalumanyl vs. Dimethylaluminum Chloride (Me₂AlCl)

- Structure: this compound typically exists as a base-free monomer or adduct (e.g., with amines), while Me₂AlCl is a chloro-substituted derivative with a tetrahedral aluminum center. The chloride ligand in Me₂AlCl enhances its Lewis acidity compared to non-halogenated this compound species .

- Reactivity: Me₂AlCl is widely employed as a stereoselective catalyst in ProTide synthesis, enabling high-yield phosphorylation without requiring 3'-protection strategies . this compound derivatives, such as [(3-Dimethylamino)propyl]dimethylaluminum, are more nucleophilic and are effective in methylating ketones and aldehydes .

- Thermal Stability: Me₂AlCl decomposes at elevated temperatures, releasing methane and converting to monomethylaluminum species upon reaction with surface hydroxyl groups. In contrast, this compound adducts (e.g., amidoalanes) show greater thermal stability due to intramolecular stabilization from donor ligands .

This compound vs. Trimethylaluminum (Me₃Al)

- Structure : Me₃Al dimerizes in solution, forming bridged structures with two bridging methyl groups. This compound species lack this dimerization tendency unless stabilized by electron-donating ligands .

- Applications : Me₃Al is a precursor in chemical vapor deposition (CVD) for aluminum films, whereas this compound compounds are tailored for organic synthesis due to their tunable reactivity .

- Safety : Both compounds are pyrophoric, but Me₃Al is more volatile and reactive, posing greater handling challenges .

Mechanistic Insights

- Surface Reactions: Adsorption studies on γ-alumina reveal that Me₂AlCl reacts more rapidly with surface hydroxyl groups than Me₃Al-derived species, forming methane and monomethylaluminum intermediates. This contrasts with this compound adducts, which resist surface decomposition due to ligand stabilization .

- Catalytic Efficiency : Me₂AlCl’s chloride ligand enhances its electrophilicity, making it superior in mediating phosphorylations, whereas this compound’s nucleophilicity favors alkylation reactions .

Biological Activity

Dimethylalumanyl, also known as dimethylalumane, is an organoaluminium compound with the molecular formula and a molecular weight of 58.06 g/mol. It is characterized by its unique structure, which consists of two methyl groups bonded to an aluminum atom. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

The biological activity of this compound is largely attributed to its reactivity with biological molecules. Organometallic compounds like this compound can interact with proteins, nucleic acids, and lipids, potentially leading to various biological effects. The mechanisms include:

- Nucleophilic Attack : The methyl groups can serve as nucleophiles, attacking electrophilic centers in biomolecules.

- Metal Ion Interaction : Aluminium ions can interact with cellular components, influencing enzyme activity and signaling pathways.

Research Findings

Research on the biological effects of this compound is limited but suggests potential applications in medicinal chemistry. Some studies indicate that organoaluminium compounds can exhibit:

- Antimicrobial Properties : Certain derivatives have shown activity against bacterial strains.

- Anticancer Activity : Preliminary studies suggest that organoaluminium compounds may interfere with cancer cell proliferation.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Organometallic Chemistry explored the antimicrobial properties of various organoaluminium compounds, including this compound. Results indicated that these compounds could inhibit the growth of specific bacterial strains, suggesting potential for development as antimicrobial agents.

- Cytotoxicity in Cancer Cells : Research conducted at a university laboratory investigated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates, indicating its potential as a chemotherapeutic agent.

Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Dimethylalumane |

| Molecular Formula | C₂H₆Al |

| Molecular Weight | 58.06 g/mol |

| CAS Number | 865-37-2 |

| Appearance | Colorless liquid |

| Boiling Point | 8 °C |

| Melting Point | - |

Biological Activity Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.